
6-Iodoacetamidofluorescein
Übersicht
Beschreibung
6-Iodoacetamidofluorescein is a derivative of fluorescein, which is a synthetic dye used extensively in various scientific studies, including fluorescence microscopy, flow cytometry, and as a fluorescent tracer in water. The molecule is particularly interesting due to its ability to act as a fluorescent probe, which can be covalently attached to proteins and other biomolecules, allowing for the visualization and tracking of these molecules in complex biological systems.
Synthesis Analysis
The synthesis of this compound involves the introduction of an iodoacetamide group to the fluorescein core. This can be achieved through the reaction of fluorescein with iodoacetamide in the presence of a base, under controlled conditions to ensure the specific modification of the fluorescein molecule without significant degradation or modification of other functional groups.
Molecular Structure Analysis
This compound has a complex molecular structure characterized by the presence of a xanthene backbone, which is common to all fluorescein derivatives. The iodoacetamide group attached to the fluorescein core significantly influences the molecule's photophysical properties, including its absorption and fluorescence spectra. The presence of the iodine atom adds to the molecular weight and can influence the molecule's reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly those involving the thiol groups of cysteine residues in proteins. This reactivity is utilized in biochemical assays to label proteins selectively. The iodoacetamide group can react with thiols, forming a stable thioether bond, which is useful in the covalent attachment of the fluorescein label to proteins and peptides for fluorescence studies.
Physical Properties Analysis
This compound exhibits unique physical properties, including a high molar extinction coefficient and quantum yield, making it an efficient fluorescent probe. It is soluble in organic solvents and has specific solubility in aqueous buffers, which is crucial for its application in biological systems. The fluorescence of this compound is pH-dependent, which can be exploited in pH sensing applications.
Chemical Properties Analysis
The chemical stability of this compound is essential for its use as a fluorescent probe. It is stable under a wide range of pH conditions and resistant to photobleaching, ensuring consistent and reliable fluorescence signals over time. The reactivity of the iodoacetamide group with thiols allows for specific and stable labeling of target molecules, making this compound a valuable tool in chemical biology and fluorescence microscopy.
Wissenschaftliche Forschungsanwendungen
Thiol-reaktives Fluoreszenzlabel
6-IAF ist ein thiol-reaktives Fluoreszenzlabel . Es kann mit Thiolgruppen in verschiedenen biologischen Molekülen reagieren, was es zu einem nützlichen Werkzeug für die Markierung und Verfolgung dieser Moleküle in verschiedenen Forschungsanwendungen macht .
Förster-Resonanzenergietransfer (FRET)-Studien
6-IAF dient als Akzeptor-Fluorophor in FRET-Studien . FRET ist eine abstandsabhängige Wechselwirkung zwischen den elektronisch angeregten Zuständen von zwei Farbstoffmolekülen, einem Donor und einem Akzeptor . 6-IAF kann mit seinen Anregungs- und Emissionsmaxima bei 347 bzw. 530 nm in Kombination mit geeigneten Donor-Fluorophoren für FRET-Studien verwendet werden .
Markierung von Aktin
6-IAF wurde zur Markierung von Aktin verwendet, einem Protein, das das Zytoskelett aller eukaryotischen Zellen bildet . Dies ermöglicht es Forschern, die Dynamik von Aktinfilamenten in Zellen zu visualisieren und zu untersuchen .
Markierung von Mikrotubuli-assoziierten Proteinen
Mikrotubuli-assoziierte Proteine regulieren die Stabilität und Funktion von Mikrotubuli, die Teil des Zytoskeletts der Zelle sind . 6-IAF kann diese Proteine markieren und so zur Untersuchung ihrer Rolle in der Zellstruktur und -funktion beitragen .
Markierung von Histonen
Histone sind Proteine, die dazu beitragen, DNA in einer kompakten, organisierten Form zu verpacken. 6-IAF kann Histone markieren, was bei der Untersuchung der Chromatinstruktur und Genexpression hilfreich sein kann .
Biokonjugation
Das thiol-reaktive 6-IAF kann verwendet werden, um Biokonjugate mit dem 5-Isomer von Fluorescein zu erzeugen . Dies kann bei der Herstellung von fluoreszierenden Sonden für die biologische Forschung nützlich sein .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDPEKZBFANDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223488 | |
| Record name | 6-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73264-12-7 | |
| Record name | 6-Iodoacetamidofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-iodoacetamidofluorescein interact with its target and what are the downstream effects?
A1: this compound (6-IAF) is a fluorescent probe that selectively reacts with sulfhydryl groups (-SH) present on cysteine residues in proteins. [, , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescent label to the protein. [, , , , , ] This labeling allows researchers to monitor protein conformational changes, study protein-protein interactions, and track protein localization within cells using fluorescence-based techniques. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



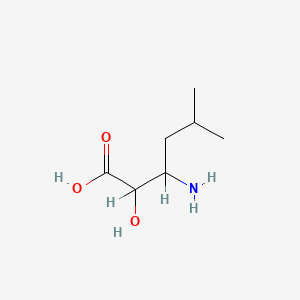
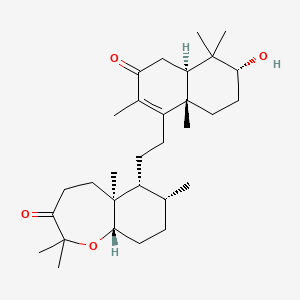


![N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B1216896.png)
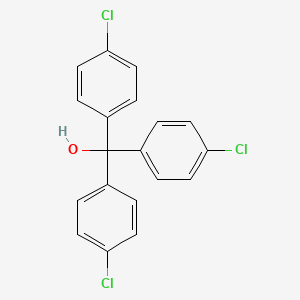
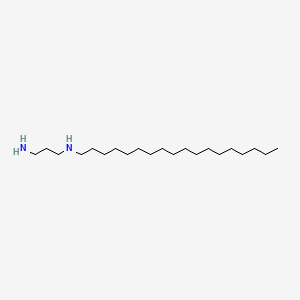


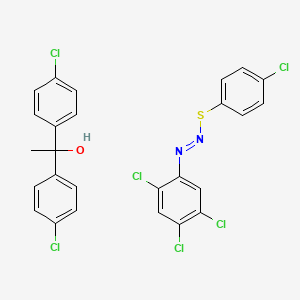

![[(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid](/img/structure/B1216908.png)
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)
